Isocyanide vs. Isocyanate: Divergent Reactivity in Multicomponent Reactions
Ethyl 1-(3-isocyanopropyl)piperidine-2-carboxylate contains an isocyanide (-NC) functional group, whereas the analogous isocyanate derivative (1-(3-isocyanatopropyl)piperidine, CAS 678183-24-9) contains an isocyanate (-NCO) group. Isocyanides are known to participate in Ugi-type multicomponent reactions (U-3CR) with carboxylic acids and Δ1-piperideines, proceeding in a highly diastereoselective fashion [1]. In contrast, isocyanates typically undergo nucleophilic addition with amines or alcohols, but do not participate in the same multicomponent reactivity manifold . This functional group distinction is qualitative but defines entirely different synthetic pathways and product classes.
| Evidence Dimension | Functional group reactivity type |
|---|---|
| Target Compound Data | Isocyanide (-NC): participates in U-3CR and Passerini reactions |
| Comparator Or Baseline | Isocyanate derivative (CAS 678183-24-9): undergoes nucleophilic addition |
| Quantified Difference | Qualitative divergence in reaction type; no direct quantitative comparison available |
| Conditions | Synthetic chemistry context; no specific assay data available for this exact compound |
Why This Matters
The isocyanide group enables access to complex pipecolic amide scaffolds via multicomponent reactions, a capability absent in isocyanate analogs.
- [1] SciTec. Efficient Diastereoselective Three‐Component Synthesis of Pipecolic Amides. U-3CR of isocyanides. View Source
